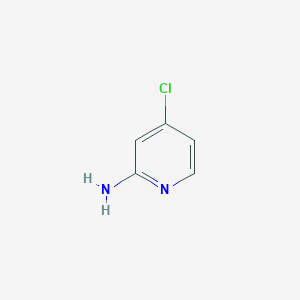

2-Amino-4-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMWVVBHJMUJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Record name | 2-amino-4-chloropyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342444 | |

| Record name | 2-Amino-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19798-80-2 | |

| Record name | 4-Chloro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19798-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4-chloropyridine physical and chemical properties

An In-depth Technical Guide to 2-Amino-4-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound (CAS No: 19798-80-2). This versatile pyridine (B92270) derivative is a crucial building block in the development of pharmaceuticals and agrochemicals.[1][2][3]

Core Physical and Chemical Properties

This compound is a white to light yellow or light brown crystalline solid.[1][4][5][6] Its core properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂ | [1][4][7][8][9] |

| Molecular Weight | 128.56 g/mol | [1][4][7][8][9] |

| CAS Number | 19798-80-2 | [1][4][7] |

| Melting Point | 126-134 °C | [1][5][7] |

| Boiling Point | 240.8 ± 20.0 °C (Predicted) | [7][8][10] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, and Dichloromethane.[4][7][10][11][12] Low solubility in water (approx. 3.2 g/L).[4] | [4][7][10][11][12] |

| pKa | 5.72 ± 0.11 (Predicted) | [7][11] |

| Appearance | White to light brown crystalline powder. | [1][2][13] |

| Purity | ≥ 97% (GC), ≥ 99% (HPLC) | [1][2] |

| Storage Conditions | Store at 0 - 8 °C or room temperature in a dark, dry, and sealed environment. | [1][2][7][8][10] |

| UV max | 294 nm (in CHCl₃) | [7][10][13] |

Spectral Data:

-

Infrared (IR) Spectrum: Conforms to standard.[5] Spectral data is available on PubChem.[9]

-

Nuclear Magnetic Resonance (NMR) Spectrum: ¹H NMR and ¹³C NMR spectral data are available for this compound.[14][15]

-

Mass Spectrometry (MS): m/z values of 128 (100.0%) and 130 (32.0%) are characteristic.[4]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Synthesis from 4-chloropyridine-2-methyl formate (B1220265)

This route involves hydrazinolysis followed by diazotization and rearrangement, and is noted for its simple process and high yield.[16]

Step 1: Synthesis of 4-chloropyridine-2-methyl hydrazine (B178648)

-

In a 250 mL three-neck flask, add 17.2 g (100 mmol) of 4-chloropyridine-2-methyl formate and 100 mL of methanol. Stir until dissolved.[16]

-

Slowly add 30 mL of hydrazine hydrate (B1144303) under an ice-water bath.[16]

-

Stir the reaction at room temperature for 2 hours. Monitor the reaction using TLC until no starting material is observed.[16]

-

Filter the reaction mixture and dry the filter cake to obtain the yellow solid product.[16]

Step 2: Synthesis of 4-chloropyridine-2-methyl diazonium

-

In a 250 mL three-neck flask, add 17.2 g (100 mmol) of the product from Step 1 and 100 mL of hydrochloric acid. Stir to dissolve.[16]

-

While cooling in an ice bath, slowly add 8.3 g (120 mmol) of sodium nitrite.[16]

Step 3: Synthesis of this compound

-

In a 250 mL three-neck flask, add 100 mL of a 30% acetic acid aqueous solution.[16]

-

Add the wet product from Step 2 to the flask.[16]

-

Reflux the reaction for 3 hours. Monitor by TLC to confirm the absence of starting material.[16]

-

Cool the reaction in an ice-water bath and adjust the pH to 10 with a saturated sodium carbonate solution.[16]

-

Extract the organic layer with ethyl acetate (B1210297) (3 x 500 mL).[16]

-

Dry the combined organic layers with anhydrous sodium sulfate (B86663) and evaporate under reduced pressure to yield the final product as a yellow solid.[16]

Synthesis from 2-Pyridine Carboxylic Acid

This method involves esterification, chlorination, amidation, and subsequent Hofmann degradation.[16] Another variation proceeds via a Hofmann amide degradation reaction of 4-chloropyridine-2-amide.[16] A similar synthesis involves the reaction of 4-chloropyridine-2-amide with calcium hypochlorite.[17]

Visualized Workflows and Relationships

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Applications and Derivatives Pathway

Caption: Key application areas for this compound.

Reactivity and Applications in Drug Development

This compound is a valuable precursor for synthesizing more complex molecules due to its reactive sites. The amino and chloro groups on the pyridine ring allow for a variety of chemical transformations.[1][2]

Key Applications:

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] It is also used in the development of tyrosine kinase inhibitors, P13K inhibitors, and aldosterone (B195564) synthase inhibitors.[4][16] Furthermore, it serves as a building block for anti-cancer and anti-inflammatory medications.[1][2][4]

-

Agrochemicals: This compound is utilized in the formulation of herbicides and fungicides.[1][2][4]

-

Material Science: It plays a role in the development of advanced materials like polymers and coatings.[1]

-

Research Applications: In biochemical research, it is used in studies related to enzyme inhibition and receptor binding.[1][2] It also has applications in analytical chemistry for the detection of calcium ions.[8]

Chemical Reactivity:

-

It serves as a precursor for the synthesis of various polychlorinated 2-aminopyridines, such as 2-amino-4,5-dichloropyridine, 2-amino-3,4-dichloropyridine, and 2-amino-3,4,5-trichloropyridine.[7][10][18]

-

It can be used to prepare 4-fluoro-2-aminopyridine through a halogen exchange reaction.[16]

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[9][19]

GHS Hazard Statements:

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Wash hands thoroughly after handling.[19]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[19]

This product is intended for research use only by qualified personnel trained in laboratory procedures.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Page loading... [guidechem.com]

- 7. This compound CAS#: 19798-80-2 [m.chemicalbook.com]

- 8. This compound | 19798-80-2 | FA15644 [biosynth.com]

- 9. This compound | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 19798-80-2 [chemicalbook.com]

- 11. alfa-chemical.com [alfa-chemical.com]

- 12. cdn.usbio.net [cdn.usbio.net]

- 13. 2 Amino 4 Chloropyridine Manufacturer, Supplier from Mumbai [manaspetrochem.com]

- 14. This compound(19798-80-2) 1H NMR spectrum [chemicalbook.com]

- 15. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Page loading... [guidechem.com]

- 17. sincerechemical.com [sincerechemical.com]

- 18. An Improved Large Scale Synthesis of this compound and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar [semanticscholar.org]

- 19. This compound 19798-80-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

2-Amino-4-chloropyridine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-chloropyridine, a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates its central role in synthetic chemistry.

Core Compound Properties

This compound is a substituted pyridine (B92270) derivative with the chemical formula C₅H₅ClN₂. It is recognized for its utility as a versatile intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 19798-80-2 | [1][2][3][4][5][6][7] |

| Molecular Weight | 128.56 g/mol | [1][2][3][4][5][6][7] |

| Synonyms | 4-Chloro-2-pyridinamine, 4-Chloro-pyridine-2-ylamine | [1][2] |

| Appearance | White to light brown crystalline powder | [2] |

| Melting Point | 129 - 133 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | Store at 0 - 8 °C | [2] |

Role in Synthetic Chemistry

This compound serves as a critical starting material for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its chemical structure allows for diverse reactions to build novel compounds.[2][3][4]

Caption: Synthetic utility of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

One documented method for the synthesis of this compound involves a multi-step process starting from 4-chloropicolinic acid methyl ester.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Synthesis of 4-chloropyridine-2-carbohydrazide: To a solution of methyl 4-chloropicolinate hydrochloride in methanol, hydrazine hydrate is added. The resulting suspension is stirred for 2 hours. The precipitated hydrazide is then collected by filtration.

-

Formation of the Azide: The collected hydrazide is dissolved in 1N hydrochloric acid and the solution is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, leading to the formation of a precipitate. After stirring for 15 minutes, the precipitate is collected by filtration and washed with water.

-

Rearrangement to this compound: The moist precipitate (the azide intermediate) is combined with a mixture of acetic acid and water. This solution is heated on a steam bath until the evolution of gas ceases. The reaction mixture is then cooled to room temperature, and the pH is adjusted to 7. The resulting precipitate is collected via filtration.

-

Purification: The crude product can be recrystallized from ethanol (B145695) to yield this compound as a white crystalline solid.

Synthesis of this compound Derivatives for Antimicrobial Screening

This protocol outlines the synthesis of Schiff base derivatives of this compound for the evaluation of their antimicrobial activity.

Experimental Protocol:

A general method for synthesizing Schiff base derivatives involves the condensation reaction between this compound and various aldehydes.[8]

-

A mixture of this compound (1 mmol) and a substituted aldehyde (1 mmol) is dissolved in ethanol.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is refluxed for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

-

The final product can be further purified by recrystallization.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An HPLC method can be developed for the analysis of this compound and its derivatives to determine purity and quantify the compound in various matrices. The following is a starting point for method development, based on methods for similar compounds.

| Parameter | Condition |

| Column | C18 column (e.g., 150 x 4.6 mm, 2.7 µm) |

| Mobile Phase | Isocratic mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol (50:50, v/v) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would require validation for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) for this compound specifically.[9]

Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of various biologically active compounds.

-

Pharmaceuticals: It is a crucial building block for the synthesis of targeted therapies, including tyrosine kinase inhibitors, PI3K inhibitors, and aldosterone synthase inhibitors, which are investigated for the treatment of cancers and other diseases.[3][10]

-

Agrochemicals: This compound is used in the formulation of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[4] It is also a precursor to plant growth regulators.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 7. portal.tpu.ru [portal.tpu.ru]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

Spectroscopic Profile of 2-Amino-4-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The empirical formula for this compound is C₅H₅ClN₂, with a molecular weight of 128.56 g/mol .[1] The spectroscopic data presented below provides critical information for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | d, J=5.5 Hz | 1H | H6 |

| 6.68 | d, J=1.5 Hz | 1H | H3 |

| 6.57 | dd, J=5.5, 1.5 Hz | 1H | H5 |

| 4.50 | br s | 2H | -NH₂ |

Solvent: DMSO-d₆

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 159.9 | C2 |

| 150.8 | C6 |

| 148.9 | C4 |

| 110.1 | C5 |

| 106.9 | C3 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| 3440-3300 | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Aromatic C-H stretch |

| 1640 | N-H bend (scissoring) |

| 1600, 1480, 1450 | Aromatic C=C and C=N ring stretching |

| 1300-1000 | C-N stretch |

| 850-750 | C-H out-of-plane bend |

| 750-700 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The gas chromatography-mass spectrometry (GC-MS) data reveals a molecular ion peak consistent with the compound's molecular weight.

| m/z | Relative Intensity (%) | Assignment |

| 128 | 100 | [M]⁺ (Molecular ion) |

| 101 | ~50 | [M-HCN]⁺ |

| 93 | ~30 | [M-Cl]⁺ |

| 66 | ~40 | [C₄H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

1. Sample Preparation:

-

Weigh approximately 10-20 mg of solid this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

2. Instrument Setup:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

3. ¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

-

Phase the spectrum and reference the solvent peak (DMSO-d₆) to δ 2.50 ppm.

4. ¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds to ensure adequate relaxation of quaternary carbons.

-

Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

-

Phase the spectrum and reference the solvent peak (DMSO-d₆) to δ 39.52 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol

1. Instrument and Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]

-

Place a small amount of solid this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[3]

2. Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected over a range of 4000-400 cm⁻¹.

3. Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking as needed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.[4][5]

-

Ensure the sample is fully dissolved and free of any particulate matter.

2. GC-MS System Configuration:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in splitless mode for dilute samples. Injector temperature set to 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50-70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C, and hold for 5-10 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

3. Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample solution into the GC.

-

Start the data acquisition.

-

The resulting chromatogram will show the retention time of the compound, and the mass spectrum for that peak can be analyzed.

-

Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility and Stability of 2-Amino-4-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-4-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes the known qualitative and quantitative solubility information. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility and stability of this compound in various common solvents, addressing the influence of key environmental factors.

Solubility Profile

This compound is a white to light yellow crystalline solid.[1] Its solubility is a critical parameter for its use in synthesis, formulation, and biological studies.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is limited. The available data is summarized in the table below.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Aqueous | ~3.2 g/L | Not Specified |

Table 1: Quantitative Solubility of this compound.

Qualitative Solubility Data

Qualitative assessments indicate that this compound exhibits favorable solubility in several common organic solvents. This information is crucial for selecting appropriate solvent systems for reactions, purification, and analysis.

| Solvent | Chemical Class | Qualitative Solubility |

| Methanol | Alcohol | Soluble[2] |

| Ethanol | Alcohol | High Solubility[1] |

| Dichloromethane | Halogenated Hydrocarbon | High Solubility[1] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[2] |

Table 2: Qualitative Solubility of this compound.

For context, a structurally related compound, 2-amino-4-chloro-6-methoxypyrimidine, has been studied more extensively. Its mole fraction solubility was found to be highest in N,N-dimethylformamide, followed by dioxane, acetone, ethyl acetate, chloroform, acetonitrile (B52724), n-propanol, ethanol, isopropanol, methanol, toluene, and ethyl benzene, with solubility increasing with temperature in all tested solvents.[3] This suggests that a similar broad range of solubility could be expected for this compound.

Stability Profile

This compound is generally regarded as a stable compound, a property that makes it a valuable intermediate in multi-step syntheses.[4] However, a thorough understanding of its stability under various conditions is essential for ensuring its quality and integrity during storage and use.

Currently, there is a lack of specific quantitative stability data, such as degradation rates and half-life, in the public domain. Factors that can influence the stability of this compound include temperature, light, and pH. For instance, the pyridine (B92270) ring is thermally stable, but the chloro-substituent may be a site for thermal decomposition.[5] Photodegradation, particularly dechlorination, has been observed in related compounds like 2-amino-5-chloropyridine, suggesting that this compound may also be sensitive to light.

Experimental Protocols

To empower researchers to generate robust solubility and stability data for this compound, the following detailed experimental protocols are provided.

Determination of Equilibrium Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Maintain the constant temperature throughout this step.

-

Sampling: Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a compatible syringe filter (e.g., 0.45 µm PTFE or nylon) to remove any remaining solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with a known volume of a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways and to develop stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

-

Stress Conditions: Subject aliquots of the stock solution to various stress conditions in parallel with a control sample stored under normal conditions (e.g., 5°C, protected from light).

-

Acidic Hydrolysis: Add 1N HCl and heat at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add 1N NaOH and heat at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).

-

Photostability: Expose the solution to a light source according to ICH Q1B guidelines.

-

-

Time-Point Sampling: Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any degradation products.

-

Data Evaluation:

-

Calculate the percentage of remaining this compound at each time point.

-

Identify and quantify the major degradation products.

-

Determine the degradation rate under each stress condition.

-

Conclusion

References

An In-depth Technical Guide to the Reactivity and Chemical Compatibility of 2-Amino-4-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chloropyridine is a versatile heterocyclic intermediate of significant interest in the pharmaceutical, agrochemical, and materials science sectors. Its unique electronic properties, stemming from the interplay of the electron-withdrawing chlorine atom and the electron-donating amino group on the pyridine (B92270) ring, govern its reactivity and make it a valuable scaffold for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the chemical reactivity and compatibility of this compound, with a focus on its applications in organic synthesis. Detailed experimental protocols for key transformations, quantitative data, and safety information are presented to assist researchers in its effective utilization.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its safe handling and use in experimental settings.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 19798-80-2 | [1][2] |

| Molecular Formula | C₅H₅ClN₂ | [1][2] |

| Molecular Weight | 128.56 g/mol | [1][2] |

| Appearance | White to light brown crystalline powder | [3] |

| Melting Point | 129-133 °C | [1][3] |

| Solubility | Soluble in DMSO and Methanol. | [4] |

| pKa | 5.72 ± 0.11 (Predicted) | [5] |

| λmax | 294nm (in CHCl₃) | [5] |

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[6][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[6][8]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[7] The compound is reported to be moisture and air-sensitive, so storage under an inert atmosphere (e.g., nitrogen) is recommended.[7]

Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

Chemical Compatibility

| Incompatible Materials | Hazardous Decomposition Products |

| Strong oxidizing agents | Carbon monoxide (CO) |

| Strong acids | Carbon dioxide (CO₂) |

| Strong bases | Nitrogen oxides (NOx) |

| Hydrogen chloride gas |

Chemical Reactivity and Key Transformations

The reactivity of this compound is characterized by the presence of three key functional groups: the pyridine nitrogen, the amino group, and the chloro substituent. These sites allow for a variety of chemical transformations, making it a versatile building block.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The chlorine atom at the 4-position is a good leaving group and can be displaced by various nucleophiles.

General Workflow for Nucleophilic Aromatic Substitution:

Caption: General workflow for a typical SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

This reaction facilitates the formation of a C-C bond between this compound and a boronic acid or its ester.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry reaction vessel, combine this compound (1 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene (B28343), or DMF) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C. Reaction progress can be monitored by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Suzuki-Miyaura Coupling of 2,4-dichloropyrimidines (a related substrate):

| Solvent | Yield (%) |

| THF | - |

| DMF | - |

| 1,4-dioxane | 71 |

| Isopropanol | - |

| Reference: [10] (Note: This data is for a structurally similar substrate and serves as a starting point for optimization). |

Logical Relationship for Suzuki-Miyaura Coupling:

Caption: Key components of the Suzuki-Miyaura coupling reaction.

This reaction is a powerful method for forming C-N bonds by coupling this compound with a primary or secondary amine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To a reaction tube, add this compound (1 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, 1.5-3 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).

-

Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water. Dry the organic layer and concentrate.

-

Purification: Purify the residue by flash chromatography.

Diazotization and Subsequent Reactions

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing various functional groups onto the pyridine ring.

Experimental Protocol: Diazotization of this compound

-

Diazonium Salt Formation: Dissolve this compound in an acidic solution (e.g., aqueous HCl or H₂SO₄) and cool to 0-5 °C in an ice bath.

-

Nitrite (B80452) Addition: Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

Subsequent Reaction: The resulting diazonium salt solution can be used immediately in subsequent reactions, such as Sandmeyer-type reactions to introduce other halides (Br, I) or a cyano group, or hydrolysis to form the corresponding pyridinol.

Workflow for Diazotization and Subsequent Sandmeyer Reaction:

References

- 1. This compound 97 19798-80-2 [sigmaaldrich.com]

- 2. This compound | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 12. Validation case study: Matching NMR spectra to composition of the molecule — From Text to Insight: Large Language Models for Materials Science Data Extraction [matextract.pub]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

- 10. mdpi.com [mdpi.com]

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 2-Amino-4-chloropyridine

For Immediate Release

[City, State] – December 6, 2025 – 2-Amino-4-chloropyridine has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of its applications in the development of novel therapeutics, with a focus on kinase inhibitors, antimicrobial agents, and compounds targeting the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

Introduction: The Significance of the this compound Core

This compound is a substituted pyridine (B92270) that offers multiple reaction sites for chemical modification, making it an ideal starting material for the generation of compound libraries for high-throughput screening. Its derivatives have shown promise in a variety of therapeutic areas, attributed to the ability of the pyridine ring to participate in hydrogen bonding and other key interactions within biological targets. This guide will delve into specific applications, providing the technical details necessary for researchers to leverage this valuable scaffold in their own drug discovery programs.

Kinase Inhibition: A Prominent Application

Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.

Targeting the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have explored 2-aminopyridine (B139424) derivatives as inhibitors of this pathway.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; GrowthFactor [label="Growth Factor", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nDerivative", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK [color="#5F6368"]; RTK -> PI3K [label=" Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PI3K -> PIP3 [label=" Phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [label=" Recruits", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP3 -> Akt [label=" Recruits", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PDK1 -> Akt [label=" Phosphorylates\n(Thr308)", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; mTORC2 -> Akt [label=" Phosphorylates\n(Ser473)", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Akt -> mTORC1 [label=" Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; mTORC1 -> Proliferation [label=" Promotes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Inhibitor -> PI3K [label=" Inhibits", fontsize=8, fontcolor="#FFFFFF", color="#FFFFFF"]; } DG_CAPTION_START PI3K/Akt/mTOR Signaling Pathway Inhibition. DG_CAPTION_END

| Compound ID | Target(s) | IC50 (nM) | Cell Line | Reference |

| MR3278 | PI3Kδ | 30 | - | [1] |

| GSK2126458 | PI3K/mTOR | 0.019 (PI3Kα), 0.18 (mTOR) | - | [2] |

| Compound 27 | PI3K | ~30 | - | [2] |

| Compound 28 | PI3K | ~30 | - | [2] |

Note: GSK2126458 is a known PI3K/mTOR dual inhibitor included for comparison, not a direct derivative of this compound.

Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 have proven to be effective anti-cancer agents. The 2-aminopyridine scaffold has been utilized in the design of potent VEGFR-2 inhibitors.

// Nodes VEGFA [label="VEGF-A", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., PI3K/Akt, MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis\n(Proliferation, Migration)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nDerivative", shape=box, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges VEGFA -> VEGFR2 [label=" Binds", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; VEGFR2 -> Dimerization [color="#5F6368"]; Dimerization -> Downstream [label=" Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Downstream -> Angiogenesis [label=" Promotes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Inhibitor -> VEGFR2 [label=" Inhibits\n(ATP-binding site)", fontsize=8, fontcolor="#FFFFFF", color="#FFFFFF"]; } DG_CAPTION_START VEGFR-2 Signaling Pathway Inhibition. DG_CAPTION_END

| Compound Class | Target | IC50 (nM) | Reference |

| 2-Amino-4-aryl-5-chloropyrimidines | VEGFR-2, CDK1 | Potent inhibition reported | [4] |

| Nicotinamide-based derivatives | VEGFR-2 | 60.83 (Compound 6) |

Note: While not all are direct derivatives of this compound, these examples demonstrate the utility of the broader aminopyridine scaffold in VEGFR-2 inhibition.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens presents a major global health challenge, necessitating the development of novel antimicrobial agents. Schiff base derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities.[4]

// Nodes Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Substituted Aldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; Condensation [label="Condensation\nReaction", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SchiffBase [label="Schiff Base Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Screening [label="Antimicrobial\nScreening", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; MIC [label="MIC Determination", fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Condensation [color="#5F6368"]; Aldehyde -> Condensation [color="#5F6368"]; Condensation -> SchiffBase [color="#5F6368"]; SchiffBase -> Screening [color="#5F6368"]; Screening -> MIC [color="#5F6368"]; MIC -> SAR [color="#5F6368"]; } DG_CAPTION_START Workflow for Antimicrobial Schiff Base Synthesis & Evaluation. DG_CAPTION_END

| Compound ID | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 3b | S. aureus | 18 | - | [4] |

| 3c | S. aureus | 20 | - | [4] |

| 3d | S. aureus | 19 | - | [4] |

| 3f | S. aureus | 17 | - | [4] |

| 3g | S. aureus | 21 | - | [4] |

| 2c | S. aureus | - | 0.039 | [5] |

| 2c | B. subtilis | - | 0.039 | [5] |

Central Nervous System (CNS) Applications

While less explored than its applications in oncology and infectious diseases, this compound serves as a key intermediate in the synthesis of compounds with potential activity in the central nervous system.[6][7] The development of novel agents for neurological disorders remains a significant area of unmet medical need.

Experimental Protocols

General Procedure for the Synthesis of Schiff Base Derivatives of this compound

-

An equimolar solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol) is prepared.

-

To this solution, an equimolar amount of a substituted aldehyde (1.0 eq) is added.

-

A catalytic amount of glacial acetic acid is added to the reaction mixture.

-

The mixture is refluxed for a period of 3-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum to yield the desired Schiff base derivative.[4]

Protocol for Broth Microdilution Antimicrobial Susceptibility Testing (CLSI Guidelines)

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 18-24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Protocol for an In Vitro Kinase Assay (e.g., PI3Kα)

-

Reagent Preparation: Prepare a stock solution of the test inhibitor in DMSO. Serially dilute the inhibitor to the desired concentrations in the assay buffer. Prepare the kinase, substrate (e.g., PIP2), and ATP solutions in the assay buffer.

-

Assay Reaction: In a 384-well plate, add the inhibitor solution, followed by the kinase solution. After a brief pre-incubation, initiate the reaction by adding the ATP and substrate mixture.

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the product formation. For PI3K, this often involves quantifying the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).

-

Data Analysis: The luminescent signal is measured, and the percent inhibition for each inhibitor concentration is calculated relative to controls. The IC50 value is then determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound has proven to be a valuable and versatile scaffold in medicinal chemistry, leading to the discovery of potent inhibitors of key biological targets in oncology and infectious diseases. The synthetic accessibility and the potential for diverse functionalization of this core structure ensure its continued importance in drug discovery efforts. Future research will likely focus on expanding the therapeutic applications of this compound derivatives, particularly in the underexplored area of CNS disorders, and on optimizing the pharmacological properties of existing lead compounds to develop next-generation therapeutics.

Disclaimer: This document is for informational purposes only and is intended for a technical audience of researchers, scientists, and drug development professionals. The experimental protocols provided are general guidelines and may require optimization for specific applications.

References

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. chemimpex.com [chemimpex.com]

Early research and literature on 2-Amino-4-chloropyridine

An In-depth Technical Guide to the Early Research and Literature of 2-Amino-4-chloropyridine

Abstract

This compound is a pivotal heterocyclic compound that has served as a fundamental building block in organic synthesis for decades. First synthesized in 1931[1], this pyridine (B92270) derivative quickly garnered attention for its versatile reactivity, attributed to the presence of the amino group and the chlorine atom on the pyridine ring. Early research focused extensively on establishing efficient synthetic routes, characterizing its physicochemical and spectroscopic properties, and exploring its utility as an intermediate. This guide provides a comprehensive overview of the foundational literature, detailing seminal synthesis protocols, summarizing key quantitative data, and outlining the initial applications that paved the way for its modern use in pharmaceuticals, agrochemicals, and materials science.

Introduction

The study of pyridine and its derivatives has been a cornerstone of heterocyclic chemistry since the initial isolation of pyridine from bone oil by Scottish chemist Thomas Anderson in 1846[1]. Among the vast family of pyridine derivatives, halogenated aminopyridines represent a class of particularly high-value intermediates. This compound (CAS 19798-80-2) emerged in the early 20th century as a significant compound in this class[2]. Its structural features—a nucleophilic amino group and a halogen atom susceptible to displacement—provide two distinct points for chemical modification. This versatility has made it an indispensable precursor in the synthesis of a wide array of more complex molecules, including anti-inflammatory agents, antimicrobials, antitumor compounds, herbicides, and plant growth regulators[1][2][3]. This document serves as a technical guide for researchers and drug development professionals, consolidating the early research that established the synthesis and utility of this important molecule.

Physicochemical and Spectroscopic Properties

Early characterization of this compound established its fundamental physical and chemical properties. These data are crucial for its handling, purification, and use in further synthetic applications.

Physicochemical Data

The quantitative data reported in early and contemporary literature for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂ | [1][2][4][5][6][7][8] |

| Molecular Weight | 128.56 g/mol | [1][4][5][6][7][8] |

| Appearance | White to light yellow/orange crystalline solid | [2][6][8][9] |

| Melting Point | 126 - 133 °C | [4][6][8] |

| Boiling Point | 240.8 °C at 760 mmHg | [4][6] |

| Density | 1.326 g/cm³ | [6] |

| Solubility | Slightly soluble in water; Soluble in DMSO, Methanol (B129727), and other organic solvents | [2][8] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The key spectral features are summarized below.

| Spectroscopy Type | Data | Source(s) |

| UV-Vis | λmax: 294 nm (in Chloroform) | [9] |

| Mass Spec. (GC-MS) | Major Peaks (m/z): 128, 101 | [5] |

| FTIR | Available in spectral databases; key stretches expected for N-H, C=N, C=C, and C-Cl bonds. | [5] |

| ¹H NMR | Data for derivatives are reported, confirming the pyridine ring protons and amino protons. | [10][11] |

| Raman | Available in spectral databases. | [5] |

Early Synthesis Methodologies and Protocols

The development of efficient and scalable synthetic routes to this compound was a primary focus of early research. Several key methodologies were established, which are detailed below.

Synthesis via Reduction of 4-Chloro-2-nitropyridine

The first reported synthesis of this compound was achieved by German chemist Karl Friedrich in 1931 through the reduction of 4-chloro-2-nitropyridine[1]. A common modern adaptation of this method involves the reduction of a nitropyridine N-oxide precursor.

Experimental Protocol (based on related reductions[3]):

-

To a reaction vessel, add 2-chloro-4-nitropyridine (B32982) N-oxide (1 equivalent), iron powder (3.5 equivalents), and glacial acetic acid.

-

Heat the mixture to reflux for approximately 1.5 hours, monitoring the reaction completion via Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to below 25 °C.

-

Adjust the pH to between 7.0 and 8.0 using a 50% aqueous sodium hydroxide (B78521) solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether) multiple times.

-

Wash the combined organic layers with saturated brine solution and then water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a solvent system such as benzene-cyclohexane to yield pure this compound.

Synthesis from 2-Pyridine Carboxylic Acid via Hofmann Degradation

Another common route involves the conversion of 2-pyridine carboxylic acid into an amide, followed by a Hofmann degradation.[6][12]

Experimental Protocol (Generalized):

-

Chlorination/Amidation: Convert 2-pyridine carboxylic acid to 4-chloropyridine-2-acid chloride using a chlorinating agent like thionyl chloride. Subsequent reaction with ammonia (B1221849) yields 4-chloropyridine-2-amide.[12]

-

Hofmann Degradation: Treat the resulting 4-chloropyridine-2-amide with a reagent such as calcium hypochlorite (B82951) or sodium hypobromite (B1234621) in an alkaline solution. The amide undergoes rearrangement to form the primary amine, this compound.[6][12]

Synthesis from Methyl 4-Chloropicolinate

An improved, large-scale synthesis was developed starting from methyl 4-chloropicolinate hydrochloride.[7][9][13]

-

Hydrazide Formation: Treat methyl 4-chloropicolinate hydrochloride in methanol with hydrazine (B178648) hydrate. Stir the resulting suspension for several hours. Collect the precipitated hydrazide via filtration.

-

Diazotization: Dissolve the hydrazide in 1N hydrochloric acid and cool the solution to 0-5 °C. Add a solution of sodium nitrite (B80452) in water dropwise, causing a new precipitate (the azide) to form. Stir for 15 minutes and collect the precipitate by filtration.

-

Curtius Rearrangement: Combine the moist azide (B81097) precipitate with a mixture of acetic acid and water. Heat the solution gently on a steam bath until the evolution of nitrogen gas ceases.

-

Workup: Cool the reaction mixture to room temperature and adjust the pH to 7. Collect the resulting precipitate by filtration and recrystallize from ethanol (B145695) to yield pure this compound.

Early Applications and Areas of Research

The utility of this compound as a versatile intermediate was recognized early in its history, leading to its use in several key areas of chemical and biological research.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the creation of a wide range of pharmaceutical compounds. Early research laid the groundwork for its use in synthesizing molecules with potential anti-inflammatory, antimicrobial, and antitumor properties.[2] It is a known precursor for drugs like Celecoxib and Sorafenib and inhibitors of enzymes such as tyrosine kinase and PI3K.[1][12]

-

Agrochemical Development: The compound is a building block for various agrochemicals.[2] It is used to synthesize plant growth regulators, such as 1-(2-chloro-4-pyridyl)-3-phenylurea, a compound with high cytokinin activity, as well as intermediates for insecticides and herbicides.[1][3]

-

Chemical Synthesis: As a precursor, it is highly valued for synthesizing more complex polychlorinated 2-aminopyridines and other nitrogen-containing heterocycles like pyrimidine (B1678525) derivatives.[1][9]

-

Analytical Chemistry: An interesting early application was its use as a reagent for the detection and measurement of calcium ions, where it acts as an indicator of cellular calcium overload, a condition associated with various diseases.[4]

-

Antimicrobial Research: While the parent compound has modest biological activity, its derivatives have been a subject of study. A series of Schiff bases derived from this compound were synthesized and evaluated for their in-vitro antimicrobial effects against various bacteria and fungi.[10]

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. Page loading... [guidechem.com]

- 3. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 4. This compound | 19798-80-2 | FA15644 [biosynth.com]

- 5. This compound | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sincerechemical.com [sincerechemical.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. cdn.usbio.net [cdn.usbio.net]

- 9. This compound | 19798-80-2 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

- 13. An Improved Large Scale Synthesis of this compound and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines | Semantic Scholar [semanticscholar.org]

Biochemical and Pharmacological Profile of 2-Amino-4-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chloropyridine is a halogenated aminopyridine derivative that serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its chemical structure, featuring a reactive chlorine atom and an amino group on the pyridine (B92270) ring, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the available biochemical and pharmacological information on this compound, including its synthesis, chemical properties, and toxicological profile. While the direct pharmacological activity of this compound is not extensively documented in publicly available literature, this guide explores the known biological activities of its derivatives, suggesting potential areas for further investigation. Detailed experimental protocols for its synthesis and for assays in which its derivatives have been studied are also provided.

Chemical and Physical Properties

This compound is a solid, off-white to brown crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| CAS Number | 19798-80-2 | [1] |

| Melting Point | 129-133 °C | [1] |

| Appearance | Off-white to brown crystalline powder | [2] |

| Solubility | Soluble in organic solvents. | [3] |

| SMILES | Nc1cc(Cl)ccn1 | [1] |

| InChI Key | RQMWVVBHJMUJNZ-UHFFFAOYSA-N | [4] |

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the Hofmann rearrangement of 4-chloropicolinamide.

Experimental Protocol: Synthesis via Hofmann Rearrangement

This protocol is adapted from described synthetic methods.

Materials:

-

4-chloropicolinamide

-

Sodium hypobromite (B1234621) (or sodium hypochlorite)

-

Sodium hydroxide

-

Hydrochloric acid

-

Organic solvent (e.g., Dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of sodium hypobromite is prepared by adding bromine to a cold aqueous solution of sodium hydroxide.

-

4-chloropicolinamide is then added to the freshly prepared sodium hypobromite solution.

-

The mixture is heated to facilitate the Hofmann rearrangement.

-

After the reaction is complete, the mixture is cooled and extracted with an organic solvent such as dichloromethane.

-

The organic layer is washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent.

References

- 1. 2-氨基-4-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Pharmacokinetics of 4-aminopyridine in human volunteers. A preliminary study using a new GLC method for its estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Amino-4-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 2-amino-4-chloropyridine with various arylboronic acids. This reaction is a fundamental transformation in medicinal chemistry and materials science for the synthesis of 2-amino-4-arylpyridines, which are important scaffolds in numerous biologically active compounds.

The presence of the amino group on the pyridine (B92270) ring can present challenges, such as catalyst inhibition through coordination to the palladium center.[1][2] Therefore, the selection of an appropriate catalyst, ligand, and base is crucial for a successful transformation. The protocols outlined below are based on established methodologies for the coupling of electron-rich and heterocyclic halides.[1][3][4]

Experimental Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the palladium(0) to the aryl halide, transmetalation of the organoboron reagent to the palladium(II) complex (facilitated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[4][5][6][7]

Diagram: Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Experimental Protocols

Two common protocols are provided below: a conventional heating method and a microwave-assisted method. The choice of method may depend on the available equipment and the desired reaction time.

Protocol 1: Conventional Heating

This protocol is a robust and widely used method for Suzuki couplings.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane (B91453)/water, toluene/ethanol/water)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%). Then, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[3][4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.[9]

Materials:

-

Same as Protocol 1

-

Microwave reactor vials

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the base (1.5 mmol), and the palladium catalyst (0.01-0.025 mmol, 2-5 mol%).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

-

Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100-140 °C for 15-60 minutes.[9]

-

Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.

Diagram: Experimental Workflow

Caption: A generalized workflow for the Suzuki coupling experiment.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of aminopyridines with various arylboronic acids, based on literature precedents for similar substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 | [9][10] |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Toluene/H₂O | 90 | 16 | 90-98 | [4] |

| 3 | 3-Tolylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 88-96 | [1] |

| 4 | 2-Thienylboronic acid | Pd(OAc)₂/PCy₃ (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 80-90 | [7] |

| 5 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 80-90 | [9] |

Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Troubleshooting and Safety Considerations

-

Low or No Conversion: Ensure the reaction is performed under strictly inert conditions as oxygen can deactivate the palladium catalyst. Check the quality of the reagents, particularly the boronic acid, which can degrade over time. The catalyst may also be inactive.[4]

-

Catalyst Inhibition: The amino group of this compound can coordinate to the palladium catalyst, inhibiting its activity. The use of bulky phosphine (B1218219) ligands can mitigate this issue.[1][2]

-

Protodeboronation: The loss of the boronic acid group can be a significant side reaction. Ensure the reaction is not overheated and that the base is not excessively strong.[4]

-

Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle organic solvents and bases in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Bases such as potassium carbonate and potassium phosphate (B84403) are irritants.[4]

References

- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.rsc.org [books.rsc.org]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Step-by-Step Guide for N-alkylation of 2-Amino-4-chloropyridine

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-alkylation of 2-amino-4-chloropyridine, a key synthetic transformation for the generation of diverse building blocks in medicinal chemistry and drug development. The protocols outlined below cover two primary methods: direct N-alkylation with alkyl halides and reductive amination.

Introduction

N-substituted 2-amino-4-chloropyridines are valuable intermediates in the synthesis of a wide range of biologically active molecules. The amino group at the 2-position serves as a versatile handle for the introduction of various alkyl and arylalkyl substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The chloro-substituent at the 4-position provides an additional site for further functionalization, such as cross-coupling reactions. This guide offers two reliable methods for the N-alkylation of this compound, complete with experimental details and expected outcomes.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation using alkyl halides in the presence of a base is a classical and widely used method for the formation of C-N bonds. For this compound, the choice of base and solvent is crucial to ensure selective alkylation on the exocyclic amino group and to minimize side reactions.

Experimental Protocol

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide, methyl iodide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0-3.0 equivalents).

-

Addition of Alkylating Agent: To the stirring suspension, add the alkyl halide (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) if necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and quench by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure N-alkylated product.

Data Presentation: Direct N-Alkylation

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl bromide | K₂CO₃ | DMF | Reflux | Overnight | High |

| Propargyl bromide | K₂CO₃ | Acetone | Reflux | 4 | 61 |

| Various Alkyl Iodides | n-BuLi | THF | 0 - 25 | 1 | 75-85 |

Note: Yields are based on literature for similar aminopyridine alkylations and may vary depending on the specific substrate and reaction conditions.

Method 2: Reductive Amination

Reductive amination is an alternative method for N-alkylation that proceeds via the in-situ formation and reduction of an imine. This method is particularly useful for the introduction of alkyl groups from aldehydes and ketones and can offer high chemoselectivity for mono-alkylation.

Experimental Protocol

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., benzaldehyde)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Imine Formation: To a round-bottom flask, add this compound (1.0 equivalent) and the corresponding aldehyde or ketone (1.1 equivalents). Add anhydrous methanol or THF as the solvent and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully and portion-wise add sodium borohydride (1.5 equivalents) over 10 minutes, ensuring the temperature remains below 10 °C.

-